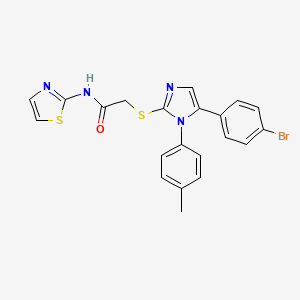

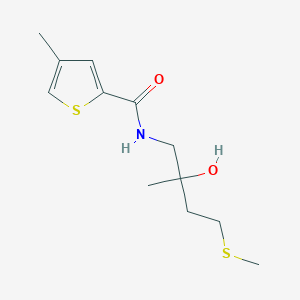

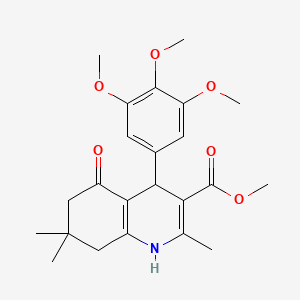

![molecular formula C17H18N4S B2615396 6-methyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine CAS No. 385394-52-5](/img/structure/B2615396.png)

6-methyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-methyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H18N4S and its molecular weight is 310.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antithrombotic Applications

Compounds structurally related to 6-methyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine have been identified as potential antithrombotic agents. For example, 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione demonstrated favorable cerebral and peripheral antithrombotic effects, synthesized through thermal fusion and hydrogenolysis methods (Furrer, Wágner, & Fehlhaber, 1994).

Antimicrobial Activity

Synthesis of new tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation revealed their potential antimicrobial properties. These compounds, synthesized through reactions with various amines, showed significant antibacterial and antifungal activities, indicating their applicability in developing new antimicrobial agents (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).

Antihypertensive Properties

Research into 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives showcased their potential as antihypertensive agents. Certain compounds within this series were found to lower blood pressure in spontaneously hypertensive rats to normotensive levels, suggesting their utility in managing hypertension (Bennett, Blankley, Fleming, Smith, & Tessman, 1981).

Antitumor Applications

Substituted tricyclic compounds, specifically 7-(phenylsulfonyl)-N-(phenyl)-5,6,7,8tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amine derivatives, were synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibited significant anti-bacterial and anti-fungal activities, indicating their potential as antitumor agents (Mittal, Sarode, & Vidyasagar, 2011).

Synthesis and Materials Chemistry

Compounds related to this compound have also been explored in the context of organic synthesis and materials chemistry. For instance, the importance of an acid additive in the synthesis of pyrido[1,2-a]benzimidazoles by direct copper-catalyzed amination was highlighted, showcasing the versatility of these compounds in synthetic chemistry applications (Masters, Rauws, Yadav, Herrebout, van der Veken, & Maes, 2011).

Mechanism of Action

Target of Action

The primary target of 6-methyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a vital role in the regulation of normal cellular processes and are implicated in many disease states .

Mode of Action

6-methyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine interacts with its targets, the tyrosine kinases, by inhibiting their activity . This inhibition prevents the phosphorylation of proteins, a key step in the signal transduction cascade, leading to altered cellular processes .

Biochemical Pathways

The inhibition of tyrosine kinases by 6-methyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine affects multiple biochemical pathways. These pathways primarily involve signal transduction cascades that regulate cellular processes such as cell growth and differentiation .

Pharmacokinetics

The pharmacokinetic properties of 6-methyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro1These properties would impact the bioavailability of the compound, determining the concentration of the drug that reaches the target site of action .

Result of Action

The molecular and cellular effects of the action of 6-methyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine are the inhibition of tyrosine kinase activity and the subsequent alteration of cellular processes regulated by these enzymes . The specific effects would depend on the particular tyrosine kinase being targeted and the cellular context .

Action Environment

The action, efficacy, and stability of 6-methyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other interacting molecules.

Properties

IUPAC Name |

6-methyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4S/c1-11-4-5-14-13(7-11)15-16(20-10-21-17(15)22-14)19-9-12-3-2-6-18-8-12/h2-3,6,8,10-11H,4-5,7,9H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXAWAVMMSTKPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C3=C(N=CN=C3S2)NCC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

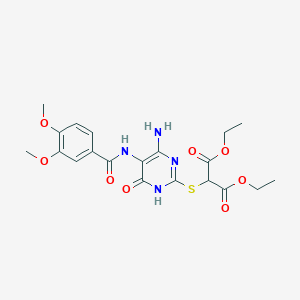

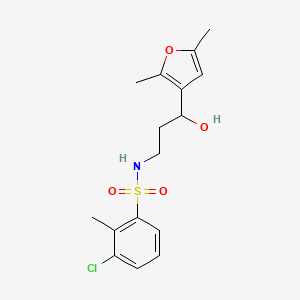

![2-Ethyl-5-((4-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2615315.png)

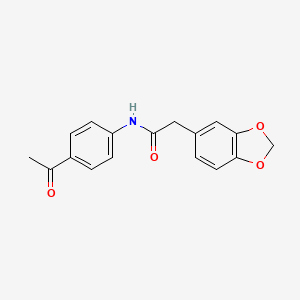

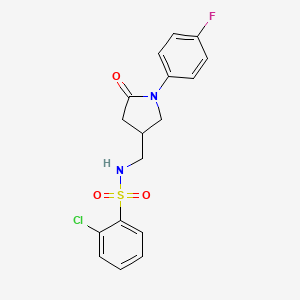

![3-bromo-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2615317.png)

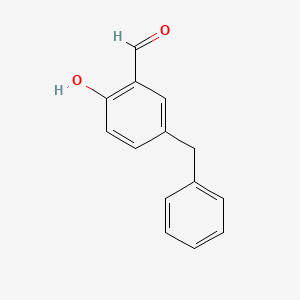

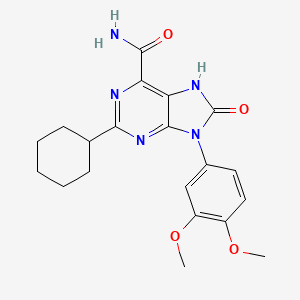

![(5-Chlorothiophen-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2615318.png)

![2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-ethylphenyl)acetamide](/img/structure/B2615323.png)